molecular formula C9H9ClN4O2S B602978 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 1374680-06-4

4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Katalognummer: B602978
CAS-Nummer: 1374680-06-4
Molekulargewicht: 272.71g/mol
InChI-Schlüssel: YRLQHWAKORGEMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical hybrid molecule incorporating a benzenesulfonamide scaffold linked to a 1,2,4-triazole heterocycle. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Compounds featuring the benzenesulfonamide-pharmacophore are known to exhibit cytotoxic effects by inducing apoptosis in cancer cells. Research on analogous molecular hybrids has demonstrated the ability to increase the population of early apoptotic cells, elevate the percentage of cells in the sub-G1 phase of the cell cycle, and induce caspase activation . The integration of the 1,2,4-triazole moiety is a established strategy in drug design, as this heterocycle is a key component in a wide range of bioactive compounds with diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties . Furthermore, benzenesulfonamide derivatives are extensively investigated for their enzyme inhibitory capabilities. They can target enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to neurodegenerative disease research, as well as carbonic anhydrase (CA), which is a target in areas ranging from oncology to antiglaucoma therapies . This compound is intended for research applications only, specifically for in vitro studies to explore its potential biological activities and mechanisms of action. It is supplied as a solid and should be stored in a cool, dry place. Researchers are advised to conduct thorough dose-response and cytotoxicity profiling in their specific experimental models. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-chloro-3-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2S/c1-6-4-7(2-3-8(6)10)17(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLQHWAKORGEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Intermediate Formation and Cyclization

An alternative route involves a two-step process starting with the formation of a methyl N-cyanoiminodithiocarbonate intermediate. 4-Chloro-3-methylbenzenesulfonamide is treated with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux, facilitated by anhydrous potassium carbonate. The intermediate undergoes cyclization with hydrazine hydrate in acetonitrile or ethanol, forming the 1,2,4-triazole ring (Scheme 2).

Optimized Parameters

  • Step 1: Acetone, reflux, 12–18 hours

  • Step 2: Hydrazine hydrate (99%), ethanol, reflux, 7–16 hours

  • Overall Yield: 70–85%

Spectroscopic Confirmation

IR spectra exhibit NH stretching at 3300 cm⁻¹ and C≡N vibrations at 2160 cm⁻¹. ¹H-NMR analysis confirms the triazole NH proton as a broad singlet at δ 13.74 ppm, while the sulfonamide NH appears at δ 10.22–11.29 ppm. X-ray crystallography of analogous compounds reveals planar triazole rings and hydrogen-bonding networks with solvent molecules, ensuring structural fidelity.

Condensation of Aminoguanidines with Carbonyl Derivatives

Triazole Ring Formation via Cyclocondensation

A third method adapts triazine synthesis protocols for triazole formation. 4-Chloro-3-methylbenzenesulfonamide is converted to its aminoguanidine derivative by reaction with guanidine hydrochloride. Subsequent condensation with phenylglyoxal hydrate in glacial acetic acid under reflux (24–45 hours) induces cyclization, forming the triazole ring (Scheme 3).

Critical Parameters

  • Solvent: Glacial acetic acid

  • Temperature: Reflux (118°C)

  • Yield: 50–75%

Analytical Correlations

¹H-NMR spectra show the absence of aminoguanidine NH signals (δ 4–6 ppm), confirming cyclization. The triazole H-6 proton appears as a singlet at δ 9.0 ppm, while the sulfonamide group’s deprotonation is inferred from hydrogen-bonding patterns in X-ray structures.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Average Yield Reaction Time Complexity
Mercaptoheterocycle Route65–90%12–24 hoursModerate
Two-Step Cyclization70–85%19–34 hoursHigh
Aminoguanidine Condensation50–75%24–45 hoursLow

The mercaptoheterocycle route offers the highest yields but requires stringent anhydrous conditions. The two-step method balances yield and scalability, while the aminoguanidine approach, though lower-yielding, uses readily available reagents.

Purity and Byproduct Management

  • Mercaptoheterocycle Route: Byproducts include unreacted potassium salts, removed via aqueous workup.

  • Two-Step Method: Hydrazine excess necessitates neutralization with HCl to precipitate pure product.

  • Aminoguanidine Method: Acetic acid evaporation and recrystallization from DMF/water yield high-purity compounds.

Structural and Spectroscopic Characterization

IR and NMR Fingerprints

  • Sulfonyl Group: Asymmetric S=O stretch at 1370 cm⁻¹, symmetric at 1140 cm⁻¹.

  • Triazole Ring: C=N stretches at 1540–1480 cm⁻¹; NH protons at δ 8.73–13.74 ppm.

X-ray Crystallographic Insights

Crystals of analogous compounds (e.g., 59 in) adopt triclinic systems with hydrogen bonds between sulfonamide N–H and solvent DMF molecules. The triazole ring’s planarity and sulfonamide ionization state are confirmed via bond-length analysis .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves the formation of a sulfonamide linkage with a triazole ring. The compound's structure is characterized by the presence of a chloro group and a methyl group on the benzene ring, which may influence its biological activity.

Anticancer Activity

A notable application of this compound is in the field of oncology. Research has demonstrated that derivatives of benzenesulfonamides containing triazole moieties exhibit significant anticancer properties. For instance, a study reported that a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)benzenesulfonamides showed remarkable activity against various human tumor cell lines with low micromolar GI50 levels ranging from 1.9 to 3.0 μM . This suggests that modifications to the triazole structure can enhance the anticancer potential of sulfonamide compounds.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole-containing sulfonamides have demonstrated efficacy against a range of bacterial strains, indicating their potential as broad-spectrum antimicrobial agents. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.

Antimalarial Activity

Recent studies have focused on synthesizing new derivatives based on the triazole structure to develop antimalarial agents. A rational design approach led to the creation of several N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides which showed promising results in preliminary tests against malaria . These compounds were designed to target specific enzymes crucial for the survival of malaria parasites.

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer and infectious diseases. It has been suggested for use in treating sodium channel-mediated diseases such as epilepsy. The modulation of sodium channels by this compound could lead to novel treatments for seizure disorders .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant activity against 13 human tumor cell lines with GI50 levels between 1.9–3.0 μM .
Study 2 Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains through enzyme inhibition .
Study 3 Antimalarial ActivityNew derivatives displayed promising results in targeting malaria parasites .
Study 4 Sodium Channel DisordersSuggested application in treating epilepsy through modulation of sodium channels .

Wirkmechanismus

The mechanism of action of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. The triazole moiety can enhance binding affinity and specificity towards certain molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key Trends and Insights

Electron-Withdrawing Groups Enhance Antimalarial Activity : Trifluoromethyl (CF₃) at the triazole position (e.g., Compound 13) improves PfDHPS binding affinity compared to chloro/methyl substituents, as shown in docking studies .

Heterocycle Substitution Dictates Target Specificity :

  • 1,2,4-Triazole derivatives primarily target PfDHPS .
  • Oxazole-containing analogues (e.g., ) shift activity toward antimicrobial targets, likely due to altered solubility and hydrogen-bonding capacity .

Synthesis Yields : Most 1,2,4-triazol-3-yl benzenesulfonamides are synthesized in moderate yields (50–62%), with trifluoromethyl derivatives slightly lower (52–53%) due to steric challenges .

Toxicity Profiles : Compounds like those in exhibit rodenticidal activity but cause significant hepatic and renal damage, highlighting the need for selective targeting in therapeutic applications .

Molecular Docking and SAR

  • PfDHPS Inhibition : Docking simulations reveal that substituents on both the benzene and triazole rings influence binding. The target compound’s 4-Cl and 3-CH₃ groups provide optimal van der Waals interactions with hydrophobic PfDHPS pockets, while CF₃ derivatives (e.g., Compound 17) enhance binding through dipole interactions .
  • Antimicrobial vs. Antimalarial Activity : Oxazole-containing sulfonamides () lack the triazole’s hydrogen-bonding capacity, reducing antimalarial efficacy but improving solubility for antimicrobial use .

Biologische Aktivität

4-Chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides and triazole derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈ClN₃O₂S
  • Molecular Weight : 247.69 g/mol

The presence of the triazole ring and the sulfonamide group contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds containing triazole moieties exhibit significant antibacterial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.25 to 32 µg/mL .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundS. aureusTBD
Clinafloxacin derivativeMRSA0.25
Other triazole derivativesE. coli5

The antibacterial mechanism of triazole derivatives often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. The sulfonamide group can inhibit the enzyme dihydropteroate synthase in bacteria, which is crucial for folate synthesis—an essential process for bacterial growth and replication.

Anticancer Activity

In addition to antibacterial properties, some studies have indicated that triazole derivatives may possess anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. The efficacy was evaluated using various cancer cell lines with IC₅₀ values indicating significant cytotoxic effects .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC₅₀ (µM)Reference
Triazole derivativeMCF-715.63
Another triazole derivativeHeLaTBD

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study on MRSA : A derivative exhibiting an MIC value of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) was reported to be more effective than traditional antibiotics like chloramphenicol .
  • Antitumor Activity : A study on a related compound showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide?

The compound is synthesized via condensation reactions between triazole precursors and sulfonamide derivatives. A typical approach involves refluxing 3-amino-1H-1,2,4-triazole with a substituted benzenesulfonyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid) to facilitate nucleophilic substitution. Key steps include:

  • Reaction conditions : Ethanol as solvent, 4–6 hours of reflux, and purification via vacuum filtration .
  • Critical reagents : Substituted benzaldehydes or sulfonyl chlorides for functionalization.

Q. Example Table: Reaction Optimization Parameters

ParameterTypical RangeImpact on Yield
Reflux Time4–6 hoursProlonged time improves completion
SolventAbsolute ethanolPolar aprotic solvents reduce side reactions
Acid CatalystGlacial acetic acidEnhances electrophilicity of carbonyl

Q. How is the structural characterization of this compound validated in academic research?

Structural confirmation relies on a combination of analytical techniques:

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm) and aromatic/heterocyclic signals.
    • IR spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C-N stretches (~1600 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺).
  • Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in rodent models, and what endpoints are critical?

Toxicity and efficacy studies in rodents involve:

  • Dose-response assays : LD₅₀ determination via probit analysis (e.g., 160.6–391.7 mg/kg observed in related triazole derivatives) .
  • Biochemical markers : Serum ALT, AST, urea, and creatinine levels to assess hepatorenal toxicity. For example, ALT levels in treated rats may increase by 200–300% compared to controls .
  • Histopathology : Liver and kidney tissue sections analyzed for necrosis, vacuolar degeneration, and glomerular atrophy .

Q. Example Table: Toxicity Profile of Analogous Compounds

CompoundLD₅₀ (mg/kg)ALT Increase (%)Histopathological Findings
Triazole Derivative 1391.7250%Hepatic congestion
Triazole Derivative 3160.6300%Renal tubular necrosis

Q. How can contradictions in toxicity data between structurally similar compounds be resolved?

Discrepancies (e.g., varying LD₅₀ values) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, altering toxicity profiles.
  • Experimental design : Differences in administration routes (oral vs. intraperitoneal) or animal strains.
  • Statistical validation : Use of ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting kinase inhibition?

For kinase targets (e.g., CDK/Aurora kinases):

  • Functional group modulation : Introduce electron-deficient substituents (e.g., -CF₃) to enhance binding to ATP pockets .
  • Stereochemical considerations : Chiral centers (e.g., ethyl substituents) evaluated via SFC to isolate enantiomers with >98% purity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinase domains .

Q. How can stereochemical purity be ensured during synthesis, and what analytical methods are prioritized?

  • Chiral resolution : Use of supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralpak AD-H) .
  • Enantiomeric excess (ee) validation : Compare retention times (e.g., 1.41 vs. 2.45 min for enantiomers I and II) .
  • Circular dichroism (CD) : Confirms absolute configuration of isolated stereoisomers.

Q. What computational methods are used to predict biological activity and optimize synthesis pathways?

  • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian DFT calculations validate experimental ¹H/¹³C assignments .
  • Retrosynthetic analysis : AI platforms (e.g., Chematica) propose efficient routes using available synthons .
  • ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., LogP ~3.6, indicating moderate lipophilicity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.